molecular formula C12H15N3 B13618231 1,3-Dimethyl-4-(m-tolyl)-1h-pyrazol-5-amine

1,3-Dimethyl-4-(m-tolyl)-1h-pyrazol-5-amine

Cat. No.: B13618231
M. Wt: 201.27 g/mol
InChI Key: RTXXYYKOUXCCKL-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-(m-tolyl)-1h-pyrazol-5-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of two methyl groups at positions 1 and 3, a tolyl group at position 4, and an amine group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-4-(m-tolyl)-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-2-butanone with hydrazine hydrate to form the intermediate hydrazone, which then undergoes cyclization with m-tolyl isocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure complete cyclization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-(m-tolyl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The amine group at position 5 can participate in nucleophilic substitution reactions with electrophiles, forming substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

1,3-Dimethyl-4-(m-tolyl)-1h-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4-(m-tolyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-4-phenyl-1h-pyrazol-5-amine: Similar structure but with a phenyl group instead of a tolyl group.

    1,3-Dimethyl-4-(p-tolyl)-1h-pyrazol-5-amine: Similar structure but with a p-tolyl group instead of an m-tolyl group.

    1,3-Dimethyl-4-(o-tolyl)-1h-pyrazol-5-amine: Similar structure but with an o-tolyl group instead of an m-tolyl group.

Uniqueness

1,3-Dimethyl-4-(m-tolyl)-1h-pyrazol-5-amine is unique due to the specific positioning of the tolyl group at the meta position, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets, leading to different biological effects compared to its analogs.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2,5-dimethyl-4-(3-methylphenyl)pyrazol-3-amine

InChI

InChI=1S/C12H15N3/c1-8-5-4-6-10(7-8)11-9(2)14-15(3)12(11)13/h4-7H,13H2,1-3H3

InChI Key

RTXXYYKOUXCCKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N(N=C2C)C)N

Origin of Product

United States

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